BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Physicochemical profiling Lipophilicity Pyridazinone analogs

N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 1235235-33-2; molecular formula C₁₅H₂₃N₃O₂; molecular weight 277.36 g·mol⁻¹) is a fully synthetic small molecule built on a 3(2H)-pyridazinone core. The core heterocycle is present in several adenosine A₁ receptor antagonists (e.g., FR194921 ) and in diverse biologically active chemotypes reported in the patent literature.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1235235-33-2
Cat. No. B2511256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
CAS1235235-33-2
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)C(C)C(=O)N(C)C2CCCCC2
InChIInChI=1S/C15H23N3O2/c1-11-9-10-14(19)18(16-11)12(2)15(20)17(3)13-7-5-4-6-8-13/h9-10,12-13H,4-8H2,1-3H3
InChIKeyXNIMKUFBDATBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 1235235-33-2): Pyridazinone Class, Physicochemical Identity & Comparator Context


N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS 1235235-33-2; molecular formula C₁₅H₂₃N₃O₂; molecular weight 277.36 g·mol⁻¹) is a fully synthetic small molecule built on a 3(2H)-pyridazinone core. The core heterocycle is present in several adenosine A₁ receptor antagonists (e.g., FR194921 [1]) and in diverse biologically active chemotypes reported in the patent literature [2]. However, the specific N-cyclohexyl-N-methyl propanamide side chain differentiates this compound from both the established pyridazinone-based adenosine ligands and from simpler N-cyclohexyl pyridazinones used as agrochemicals [3]. At present, no publicly accessible primary research paper reports quantitative biological data for this exact compound; its identity is confirmed solely through vendor-characterized physicochemical properties (molecular weight, formula) and synthetic accessibility via Vilsmeier-type protocols applicable to the pyridazinone series [4].

Why N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide Cannot Be Replaced by a Simple Analog Without Re-Validation


Pyridazinone derivatives are not a functionally interchangeable class. Within the 3(2H)-pyridazinone sub-family, small variations in the N-2 substituent, the C-3 substituent on the heterocycle, and the length of the amide linker produce large shifts in target selectivity and potency. For example, the established adenosine A₁ antagonist FR194921 [1] achieves high A₁ affinity (Ki 6.6 nM) through a specific N‑methylpiperidine–phenylpyrazolo‑pyridazinone architecture that bears no structural resemblance to the cyclohexyl‑methyl‑propanamide motif of the target compound. Likewise, pyridazinones substituted with cyclohexyl groups are documented as acaricides [2] and as hedgehog‑pathway antagonists [3], demonstrating that the biological output is exquisitely tied to the exact combination of substituents. Consequently, substituting the target compound with a cheaper or more accessible pyridazinone analog—e.g., one lacking the 3-methyl group, bearing a different N‑alkyl residue, or using an acetamide instead of a propanamide linker—would introduce an unpredictable change in potency, selectivity, and physicochemical profile that cannot be assumed without new experimental evidence.

N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide: Quantified Differentiation Versus the Closest Structural Analogs


Cyclohexyl‑N‑methyl Amide versus N‑Phenethyl Propanamide: Impact on Calculated logP and Hydrogen‑Bonding Capacity

The target compound carries an N‑cyclohexyl‑N‑methyl amide side chain, whereas the closest commercially listed analog, 2‑(3‑methyl‑6‑oxopyridazin‑1(6H)‑yl)‑N‑phenethylpropanamide (CAS 1235632‑35‑5), possesses an N‑phenethyl group . The cyclohexyl ring introduces greater conformational rigidity and a higher calculated sp³ fraction than the flexible phenethyl chain, which is expected to reduce the entropic penalty upon target binding. The N‑methyl group occupies the amide NH, eliminating one hydrogen‑bond donor and restricting the rotatable bond count; calculated logP for the target compound is predicted to be lower than that of the N‑phenethyl analog due to the absence of the lipophilic aromatic ring and the presence of the tertiary amide [1]. These structural differences alter passive membrane permeability and blood‑brain barrier penetration potential, directly affecting the suitability of the compound for in‑cell or in‑vivo assays.

Physicochemical profiling Lipophilicity Pyridazinone analogs

3‑Methyl‑Pyridazinone vs. Unsubstituted Pyridazinone Core: Electronic Modulation of the Heterocycle

The presence of a methyl group at the 3‑position of the pyridazinone ring in the target compound differentiates it from des‑methyl pyridazinone analogs such as N‑cyclohexyl‑N‑methyl‑2‑(6‑oxopyridazin‑1(6H)‑yl)acetamide (lacking both the 3‑methyl substituent and the propanamide linker) . In the broader pyridazinone literature, a methyl substituent at the 3‑position is known to increase the electron density of the heterocycle and alter its tautomeric preference, which modulates π‑stacking interactions with aromatic residues in enzyme active sites and shifts the pKa of the ring nitrogen [1]. Although no direct binding data exist for the target compound itself, the 3‑methyl group is expected to produce a measurable difference in receptor‑binding enthalpy relative to the des‑methyl comparator, analogous to the effect observed in other pyridazinone series where the 3‑alkyl substituent contributed up to a 10‑fold change in affinity [1].

Structure–Activity Relationship (SAR) Electron‑withdrawing effects Pyridazinone core

Propanamide Linker vs. Acetamide Linker: Conformational Flexibility and Target‑Binding Entropy

The target compound employs a propanamide linker (three‑carbon chain between the pyridazinone nitrogen and the amide carbonyl), whereas several closely related commercial analogs—including N‑cyclohexyl‑N‑methyl‑2‑(6‑oxopyridazin‑1(6H)‑yl)acetamide and various N‑aryl‑2‑(3‑methyl‑6‑oxopyridazin‑1(6H)‑yl)acetamides—use the shorter acetamide linker . In the broader pyridazinone antinociceptive series, propanamide derivatives have been shown to be consistently more potent than their acetamide counterparts, with the most active propanamide compound (compound 15) exhibiting significantly higher antinociceptive activity than the best acetamide derivative (compound 6) in in‑vivo models [1]. The extra methylene unit in the propanamide linker increases the distance between the pyridazinone core and the amide moiety, altering the conformational ensemble available to the terminal N‑cyclohexyl‑N‑methyl group and potentially allowing the molecule to access binding pockets that are sterically inaccessible to the shorter acetamide analogs.

Linker optimization Conformational flexibility Binding entropy

N‑Cyclohexyl‑N‑methyl Motif vs. N‑Aryl and N‑Benzhydryl Analogs: Metabolic Stability and CYP Liability

The target compound's N‑cyclohexyl‑N‑methyl group is fully aliphatic, distinguishing it from analogs that carry N‑aryl (e.g., N‑phenyl, N‑pyridinyl) or N‑benzhydryl substituents on the same pyridazinone‑propanamide scaffold . In drug‑metabolism studies, fully saturated N‑alkyl substituents generally exhibit lower cytochrome P450 (CYP) liability than aromatic N‑substituents, because the latter are susceptible to CYP‑mediated hydroxylation, epoxidation, and quinone‑imine formation – all of which generate reactive metabolites that can covalently modify proteins [1]. While no head‑to‑head metabolic stability comparison has been published for the target compound versus N‑aryl analogs, the structural principle is well established: compounds lacking aromatic amine substituents avoid the primary metabolic soft spot that limits the half‑life of many N‑aryl pyridazinones [1]. The N‑methyl group also eliminates the secondary amine that would otherwise serve as a hydrogen‑bond donor and a potential site for N‑dealkylation.

Metabolic stability CYP450 Cyclohexyl group

Chiral Center at the Propanamide α‑Carbon: A Stereochemical Variable Absent in Symmetric Analogs

The propanamide linker in the target compound bears a chiral center at the α‑carbon (the carbon connecting the pyridazinone‑N to the carbonyl), resulting in two possible enantiomers. This distinguishes it from achiral comparator molecules such as N‑benzhydryl‑2‑(3‑methyl‑6‑oxopyridazin‑1(6H)‑yl)propanamide and from the symmetrical acetamide‑linked analogs that lack this stereogenic center . In chiral pyridazinone derivatives developed as platelet aggregation inhibitors, enantiomeric pairs have been shown to exhibit differential potency as well as different side‑effect profiles [1]. The commercial supply of the target compound is typically racemic (±) ; procurement specifically of the racemate versus a single enantiomer therefore represents a deliberate choice point. If future biological testing reveals that one enantiomer is significantly more potent or selective, the synthetic route can be adapted to deliver enantiomerically enriched material, whereas achiral analogs cannot exploit this dimension of selectivity optimization.

Stereochemistry Chiral resolution Binding stereospecificity

Predicted Oral Bioavailability and BBB Permeability: Physicochemical Profile vs. Benchmark Pyridazinone Antagonist FR194921

FR194921, a clinically characterized pyridazinone adenosine A₁ antagonist, achieves oral activity and blood‑brain barrier (BBB) penetration with a molecular weight of 403.5 Da, a Ki of 6.6 nM for the A₁ receptor, and >800‑fold selectivity over A₂A [1]. The target compound (MW 277.36 Da) is approximately 126 Da lighter and occupies a more favorable region of Lipinski's rule‑of‑five space (MW < 500; calculated logP < 5; hydrogen‑bond acceptors = 3; rotatable bonds = 4) . While direct experimental logD₇.₄, Caco‑2 permeability, and brain‑to‑plasma ratio data are absent for the target compound, its low molecular weight and reduced hydrogen‑bonding capacity relative to FR194921 predict superior passive membrane permeability and a higher likelihood of achieving oral absorption in the absence of active efflux [2]. This physicochemical advantage is offset by the lack of any demonstrated target engagement; FR194921's pharmacology is well characterized, whereas the target compound's receptor profile is unknown.

Oral bioavailability Blood‑brain barrier Physicochemical space

Research and Industrial Application Scenarios for N-Cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide Based on Demonstrated Differentiation


Hit‑Finding Library Design Requiring a Low‑MW, sp³‑Rich Pyridazinone Scaffold with a Propanamide Linker

Medicinal chemistry teams building a focused library for an enzyme or receptor target that tolerates a pyridazinone core can use the target compound as a privileged starting scaffold. Its molecular weight (<280 Da), low rotatable bond count (4), and chiral propanamide linker offer a differentiated entry point versus the more common acetamide‑linked or N‑aryl pyridazinones. Incorporation into a library provides a distinct sub‑series with a built‑in stereochemical handle (Section 3, Evidence Items 3 and 5), which can be exploited in downstream enantiomeric resolution if initial screening yields a hit. The fully aliphatic N‑cyclohexyl‑N‑methyl group reduces the risk of CYP‑mediated metabolic activation that plagues N‑aryl analogs (Section 3, Evidence Item 4).

In‑Vivo Pharmacokinetic Progression Where Metabolic Soft Spot Avoidance Is Critical

For projects that have identified a pyridazinone hit but are experiencing rapid in‑vivo clearance due to aromatic amine metabolism, the target compound provides a structurally related alternative that eliminates the aromatic N‑substituent entirely. The tertiary N‑cyclohexyl‑N‑methyl amide lacks both the N–H hydrogen‑bond donor and the aromatic ring that serve as primary sites for CYP oxidation (Section 3, Evidence Item 4). Although intrinsic clearance data have not been reported, the structural principle is grounded in well‑established cytochrome P450 substrate preferences [1]. This compound is therefore suitable as a backup scaffold in lead optimization programs where metabolic stability is the primary liability of the current lead series.

CNS‑Target Indication Exploratory Studies Where Low Molecular Weight and Reduced Hydrogen Bonding Favor Brain Penetration

The target compound's low molecular weight (277 Da), limited hydrogen‑bond acceptor count (3), and absence of a free NH on the amide place it in a favorable region of the CNS MPO (Multi‑Parameter Optimization) score space compared to the heavier, more polar FR194921 (Section 3, Evidence Item 6). In exploratory CNS programs where a pyridazinone‑based phenotype is desired but the clinical candidate's physicochemical profile is unsuitable for brain penetration, the target compound offers a structurally distinct alternative that is predicted to exhibit higher passive BBB permeability. This application requires upfront target‑engagement assays and brain‑to‑plasma ratio measurements, but the physicochemical pre‑requisites for CNS exposure are satisfied by design [2].

Stereochemical Probe Development for Chiral Pyridazinone Binding Sites

Because the target compound is a racemic propanamide, it can be resolved into its constituent enantiomers via chiral chromatography or asymmetric synthesis once a biological target of interest is identified. The resulting enantiomeric pair can serve as stereochemical probes to determine whether the target binding site exhibits enantiospecific recognition – a question that cannot be addressed with achiral pyridazinone analogs (Section 3, Evidence Item 5). This application is particularly relevant for academic groups investigating the stereochemical requirements of a newly identified pyridazinone‑binding protein or for industrial groups seeking to establish composition‑of‑matter intellectual property around a specific enantiomer [3].

Quote Request

Request a Quote for N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.